molecular formula C7H6ClIO B183460 (5-Chloro-2-iodophenyl)methanol CAS No. 82386-90-1

(5-Chloro-2-iodophenyl)methanol

Cat. No. B183460
CAS RN: 82386-90-1
M. Wt: 268.48 g/mol
InChI Key: MGLGJZWGRMOAJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-Chloro-2-iodophenyl)methanol” is a chemical compound with the molecular formula C7H6ClIO. It has a molecular weight of 268.48 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “(5-Chloro-2-iodophenyl)methanol” is 1S/C7H6ClIO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 . This code provides a specific description of the molecule’s structure, including the positions of the chlorine and iodine atoms on the phenyl ring and the presence of a methanol group.


Physical And Chemical Properties Analysis

“(5-Chloro-2-iodophenyl)methanol” is a powder at room temperature . It has a melting point of 114-116 degrees Celsius .

Scientific Research Applications

Hydrogen Production from Methanol

Methanol serves as a liquid hydrogen carrier, facilitating high purity hydrogen production, critical for developing a hydrogen-methanol economy. Innovations in catalyst development and reactor technology, including the use of copper-based and palladium-zinc alloy catalysts, have been pivotal in enhancing the efficiency and performance of hydrogen production via methanol steam reforming, partial oxidation, and autothermal reforming processes (García et al., 2021).

Methanol in Energy and Fuel Cells

Methanol's role as a clean-burning fuel with versatile applications, including its use in coal gasification combined cycle power stations and as a peaking fuel, highlights its importance in sustainable energy solutions. Methanol's combustion results in extremely low emissions, making it an attractive alternative for reducing environmental pollution (Cybulski, 1994).

Methanol for Biotechnological Applications

Methanotrophs, bacteria that utilize methane as their sole carbon source, offer a myriad of potential biotechnological applications using methane, including the production of single-cell protein, biopolymers, and other valuable compounds. The ability to engineer methanotrophs for the production of novel compounds further underscores the versatility of methanol and related compounds in research and industrial applications (Strong et al., 2015).

Methanol as a Chemical Marker in Power Transformers

The identification of methanol as a marker for assessing solid insulation condition in power transformers illustrates its utility in monitoring and diagnosing the degradation of cellulosic solid insulation. This application is vital for the maintenance and longevity of power transmission infrastructure (Jalbert et al., 2019).

Methanol to Propylene Conversion

Research into the conversion of methanol to propylene, a process of significant interest due to the high demand for propylene in petrochemicals, underscores the economic and industrial relevance of methanol. Advances in catalysts and process technologies, such as SAPO-34 and ZSM-5 zeolites, have been instrumental in optimizing this conversion process (Ali et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

properties

IUPAC Name

(5-chloro-2-iodophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClIO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLGJZWGRMOAJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355892
Record name (5-chloro-2-iodophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-2-iodophenyl)methanol

CAS RN

82386-90-1
Record name 5-Chloro-2-iodobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82386-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-chloro-2-iodophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-chloro-2-iodophenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Borane-dimethylsulfide complex (3.7 mL, 38.9 mmol) was added slowly to a cold (0° C.) solution of 5-chloro-2-iodo-benzoic acid (10 g, 35.4 mmol) in THF (20 mL). The reaction mixture was allowed to warm to rt, stirred for 8 h, quenched by addition of a saturated aqueous solution of ammonium chloride, and extracted with EtOAc. The organic layer was dried (Na2SO4), filtered, and concentrated to provide 9.5 g of the title compound. tR: 4.72 min (HPLC 2); Rf=0.66 (hexane/EtOAc, 7:3).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Borane methylsulfide (7.3 mL, 73 mmol) was added to a stirred solution of 5-chloro-2-iodobenzoic acid (17.17 g, 60.79 mmol) in THF (40 mL) and trimethylborate (20 mL), maintaining the internal temperature at 20-25° C. After 16 h methanol (8.87 mL, 0.219 mol) was added cautiously and the solution was evaporated in vacuo, azeotroping with methanol (3×50 mL). The resulting solid was recrystallized (hexanes/ethyl acetate, 5:1, 120 mL) to give 5-chloro-2-iodobenzyl alcohol (12.2 g): 1H NMR (CDCl3, 400 MHz) δ 2.00 (br s, 1H), 4.64 (s, 2H), 7.00 (dd, J=2.6, 8.4 Hz, 1H), 7.49 (d, J=2.4, 1H), 7.72 (d, J=8.2 Hz, 1H).
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
17.17 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8.87 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A solution of 120 g of 5-chloro-2- iodobenzoic acid (K. Pelz et al., Collect.Czech.Chem.Commun. 33, 1852, 1968) in 145 ml of tetrahydrofuran is stirred and treated at 10°-20° C. for 45 minutes with 16.1 g of sodium borohydride. The mixture is then stirred for 30 minutes at this temperature and treated with a solution of 80.3 g (71.4 ml) of boron trifluoride etherate in 40 ml of tetrahydrofuran. It is stirred for another 3 hours and while cooling with ice-cold water it is decomposed at a maximum temperature of 8° C. with 50 ml of 5% hydrochloric acid added dropwise. It is diluted with water and extracted with benzene. The extract is washed with a 5% sodium hydroxide solution and water, dried with magnesium sulfate and evaporated. There are obtained 100 g (96%) of crude 5-chloro-2-iodobenzyl alcohol with m.p. of 115°-117° C. The analytically pure substance is obtained by crystallization from ethanol; m.p. 116°-117° C.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
145 mL
Type
solvent
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step Two
Quantity
71.4 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Chloro-2-iodophenyl)methanol
Reactant of Route 2
(5-Chloro-2-iodophenyl)methanol
Reactant of Route 3
(5-Chloro-2-iodophenyl)methanol
Reactant of Route 4
Reactant of Route 4
(5-Chloro-2-iodophenyl)methanol
Reactant of Route 5
Reactant of Route 5
(5-Chloro-2-iodophenyl)methanol
Reactant of Route 6
(5-Chloro-2-iodophenyl)methanol

Citations

For This Compound
1
Citations
LD Caspers, J Spils, M Damrath, E Lork… - The Journal of …, 2020 - ACS Publications
Two one-pot procedures for the construction of carbon-bridged diaryliodonium triflates and tetrafluoroborates are described. Strong Brønsted acids enable the effective Friedel–Crafts …
Number of citations: 21 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.